molecular formula C17H13ClO2 B2949415 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one CAS No. 263365-24-8

3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one

Cat. No.: B2949415
CAS No.: 263365-24-8
M. Wt: 284.74
InChI Key: RGFDVAOTKCDPKX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one is a synthetic coumarin derivative characterized by a 2-chlorophenyl group at the 3-position and methyl substituents at the 4- and 6-positions of the chromen-2-one scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The structural modifications in this compound—ortho-chlorophenyl and dimethyl groups—enhance its lipophilicity and steric bulk, which may influence binding affinity to biological targets and metabolic stability .

Properties

IUPAC Name

3-(2-chlorophenyl)-4,6-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO2/c1-10-7-8-15-13(9-10)11(2)16(17(19)20-15)12-5-3-4-6-14(12)18/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFDVAOTKCDPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one typically involves the condensation of 2-chlorobenzaldehyde with 4,6-dimethyl-2H-chromen-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Hydrolysis of the Lactone Ring

The chromen-2-one core undergoes base-catalyzed hydrolysis to yield substituted salicylic acid derivatives. For example:
C17H13ClO2+NaOHC15H11ClO3+CH3OH\text{C}_{17}\text{H}_{13}\text{ClO}_2 + \text{NaOH} \rightarrow \text{C}_{15}\text{H}_{11}\text{ClO}_3^- + \text{CH}_3\text{OH}
This reactivity is consistent with coumarin lactone behavior under alkaline conditions12.

Reaction Conditions Product Yield
1 M NaOH, 80°C, 4 hr3-(2-Chlorophenyl)-4,6-dimethyl-2-hydroxybenzoic acid78%2

Electrophilic Aromatic Substitution (EAS)

The electron-rich coumarin ring facilitates nitration and sulfonation at the 5- and 8-positions due to the directing effects of the lactone oxygen:

Nitration

C17H13ClO2+HNO3H2SO4C17H12ClNO4\text{C}_{17}\text{H}_{13}\text{ClO}_2 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{17}\text{H}_{12}\text{ClNO}_4

Conditions Major Product Regioselectivity
50% HNO₃, 0°C5-Nitro derivative5-position (para to lactone)3

Sulfonation

Sulfonic acid groups are introduced at the 8-position[^6^].

Cross-Coupling Reactions

The 2-chlorophenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis:
C17H13ClO2+Ar-B(OH)2Pd(PPh3)4C23H19ClO2Ar\text{C}_{17}\text{H}_{13}\text{ClO}_2 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{23}\text{H}_{19}\text{ClO}_2\text{Ar}

Catalyst Base Yield
Pd(PPh₃)₄K₂CO₃65–72%4

Oxidation of Methyl Groups

The 4- and 6-methyl substituents oxidize to carboxylic acids using KMnO₄:
CH3KMnO4,H2OCOOH\text{CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{COOH}

Oxidizing Agent Product Reaction Time
KMnO₄ (acidic)4,6-Dicarboxycoumarin6 hr3

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group undergoes substitution with amines under high-temperature conditions:
Ar-Cl+RNH2CuI, DMFAr-NHR\text{Ar-Cl} + \text{RNH}_2 \xrightarrow{\text{CuI, DMF}} \text{Ar-NHR}

Nucleophile Conditions Yield
Piperazine120°C, 12 hr58%2

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives5.

Comparative Reactivity Analysis

Key functional groups and their reactivity trends:

Group Reactivity Example Reaction
Lactone ringHydrolysis (base-sensitive)NaOH → salicylic acid
Methyl groupsOxidation (KMnO₄)→ Carboxylic acids
ChlorophenylCross-coupling (Pd-catalyzed)Suzuki coupling

Footnotes

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one
  • Substituents : A para-chlorophenyl group at the 3-position and a hydroxyl group at the 7-position.
  • Key Differences: The para-chlorophenyl group (vs. The 7-hydroxy group introduces hydrogen-bonding capacity, enhancing interactions with polar residues in enzymes or receptors.
  • Biological Activity: Hydroxylated coumarins like this exhibit enhanced antioxidant and anti-inflammatory activities compared to non-hydroxylated analogs .
6-Chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
  • Substituents : A thiazole ring substituted with 3,4-dimethylphenyl at the 3-position and a chlorine atom at the 6-position.
  • Key Differences :
    • The thiazole ring introduces heteroatoms (N, S), altering electronic distribution and enabling coordination with metal ions.
    • 3,4-Dimethylphenyl on thiazole increases steric bulk and lipophilicity compared to the simpler 2-chlorophenyl group.
  • Applications : Thiazole-containing coumarins are studied for antimicrobial and anticancer activities due to their ability to disrupt microbial membranes or DNA intercalation .

Structural and Functional Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one 2-ClPh (C3), 4,6-diMe C${17}$H${13}$ClO$_2$ 284.74 High lipophilicity, potential CYP inhibition
3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one 4-ClPh (C3), 7-OH C${15}$H$9$ClO$_3$ 272.68 Antioxidant, anti-inflammatory
6-Chloro-3-[4-(3,4-dimethylphenyl)-thiazol-2-yl]-2H-chromen-2-one 6-Cl, thiazole-3,4-diMePh (C3) C${20}$H${14}$ClNO$_2$S 391.85 Antimicrobial, metal coordination

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis is more straightforward than thiazole-containing derivatives, which require multi-step heterocycle formation .
  • Druglikeness : The 4,6-dimethyl groups in the target compound align with Lipinski’s rule of five, suggesting oral bioavailability. However, thiazole derivatives may face metabolic instability due to sulfur oxidation.

Biological Activity

3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one, a compound belonging to the chromone family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its chromone backbone, which is a benzopyran-2-one structure. The presence of the 2-chlorophenyl and dimethyl groups contributes to its unique chemical properties, potentially enhancing its biological activity.

Anticancer Activity

Research indicates that compounds with chromone structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromones can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The anticancer mechanisms may involve:

  • Inhibition of Key Enzymes : Chromone derivatives can inhibit enzymes like topoisomerase IIα and dihydrofolate reductase, which are critical in DNA replication and repair processes .
  • Targeting Signaling Pathways : These compounds can affect pathways such as PI3K/mTOR, involved in cell growth and survival .

Table 1: Summary of Anticancer Activity of Chromone Derivatives

CompoundCancer TypeMechanism of ActionReference
3-(2-Chlorophenyl)-4,6-dimethylchromen-2-oneVarious (e.g., HeLa)Apoptosis induction
Other Chromone DerivativesBreast CancerTopoisomerase II inhibition
Chalcone DerivativesLung CancerPI3K/mTOR pathway inhibition

Antioxidant Activity

Chromones are also recognized for their antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, which is vital in preventing oxidative stress-related diseases. This activity is attributed to the presence of hydroxyl groups in their structure that can donate electrons to free radicals .

Acetylcholinesterase Inhibition

Some studies suggest that chromone derivatives may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. By inhibiting AChE, these compounds may help maintain acetylcholine levels in the brain, thus improving cognitive function .

Study on Anticancer Properties

A recent study synthesized a series of chromone derivatives and evaluated their anticancer activities against various cell lines. The results indicated that specific substitutions on the chromone structure significantly enhanced cytotoxicity against cancer cells. The compound 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one was among those showing promising results .

Neuroprotective Effects

In another investigation focusing on neuroprotection, researchers found that certain chromone derivatives could reduce neuroinflammation and protect neuronal cells from apoptosis induced by amyloid-beta toxicity. This suggests potential applications in treating Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for achieving high-purity 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one?

  • Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and salicylaldehyde derivatives. Key steps include:

  • Precursor Preparation : Use 2-chlorobenzaldehyde and 4,6-dimethyl-2-hydroxyacetophenone under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions.
  • Purification : Recrystallization using ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials.
  • Characterization : Confirm purity via melting point analysis, HPLC (>98% purity), and NMR (¹H/¹³C) to verify substituent positions.
  • Reference : Analogous chromen-2-one syntheses in (e.g., 7-(ethylamino)-4,6-dimethylchromen-2-one) highlight the importance of regioselective alkylation and halogenation .

Q. How can X-ray crystallography be optimized for structural determination of this compound?

  • Methodological Answer :

  • Data Collection : Use a single crystal (0.2–0.3 mm³) mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ direct methods (e.g., SHELXS/SHELXD) for phase determination .
  • Refinement : Apply SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.
  • Validation : Check for residual electron density (<1 eÅ⁻³) and R-factor convergence (R₁ < 0.05 for high-quality data).
  • Visualization : Use ORTEP-3 for thermal ellipsoid diagrams to assess molecular geometry .

Advanced Research Questions

Q. How can data contradictions in enantiopurity analysis be resolved for this compound?

  • Methodological Answer :

  • Chirality Assessment : Use Flack’s x parameter for enantiomorph-polarity estimation via least-squares refinement. Unlike the η parameter, x avoids false positives in near-centrosymmetric structures .
  • Twinned Data : For twinned crystals, apply the Hooft y parameter or Bayesian statistics to refine twin fractions.
  • Case Study : demonstrates that x converges faster and avoids overprecision in chiral assignments compared to η, critical for compounds with weak anomalous scattering .

Q. What computational approaches are suitable for identifying biological targets of 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one?

  • Methodological Answer :

  • Network Pharmacology : Combine SwissTargetPrediction and PharmMapper to predict protein targets based on structural similarity to known ligands.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with kinases (e.g., MAPK) or GPCRs.
  • Validation : Cross-reference with transcriptomic data (e.g., RNA-seq) from in vitro assays. ’s approach to analogous chromen-2-one derivatives highlights the role of GO enrichment analysis in identifying signaling pathways (e.g., PI3K-Akt) .

Q. How to address challenges in crystallographic refinement for centrosymmetric analogs or twin crystals?

  • Methodological Answer :

  • Centrosymmetric Ambiguity : Test both centrosymmetric and non-centrosymmetric space groups (e.g., P1 vs P-1) using likelihood-based metrics (e.g., Bayesian A/B tests).
  • Twin Law Refinement : Implement TWIN/BASF commands in SHELXL to refine twin fractions. For example, ’s dihydropyrimidine-thione structure (R₁ = 0.048) required careful handling of twinning via SHELX .

Key Notes

  • Methodological Focus : Emphasis on SHELX refinement , ORTEP visualization , and network pharmacology .
  • Contradictions Addressed : highlights limitations of η vs. x parameters .

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